Product packaging for p-Nitrophenyl selenocyanate(Cat. No.:CAS No. 19188-18-2)

p-Nitrophenyl selenocyanate

Cat. No.: B107506
CAS No.: 19188-18-2
M. Wt: 227.09 g/mol
InChI Key: LYYFVURGFMABJL-UHFFFAOYSA-N
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Description

Significance of Organoselenium Chemistry in Modern Synthetic Organic Transformations

Organoselenium chemistry has emerged as a crucial discipline in the realm of synthetic and medicinal chemistry. nih.govrsc.org The unique reactivity of organoselenium compounds allows for a diverse range of chemical transformations, often conducted under mild conditions. rsc.orgscispace.com This has led to their successful application in achieving various synthetic goals, including selenenylations, selenocyclizations, and 2,3-sigmatropic rearrangements. rsc.orgscispace.com

The development of organoselenium chemistry gained significant momentum following the discovery of the selenoxide elimination reaction in the early 1970s. rsc.orgscispace.com Since then, a plethora of organoselenium reagents have been developed and utilized to construct complex cyclic and acyclic molecules. rsc.org These reagents are particularly valued for their ability to act as electrophiles, with the selenium atom being susceptible to nucleophilic attack. scispace.com The cleavage of the Se-Se bond in diselenides, for instance, generates electrophilic selenium species that can activate olefinic double bonds for further reactions. scispace.com

Beyond their role as stoichiometric reagents, organoselenium compounds have also proven to be effective organocatalysts in a multitude of synthetic transformations. nih.gov Their ability to be regenerated in the presence of various oxidants makes them suitable for catalytic cycles, enhancing their utility and environmental friendliness. nih.gov The versatility of these compounds extends to asymmetric synthesis, where chiral organoselenium reagents have been instrumental in transferring chirality with high stereoselectivity. scispace.com

Overview of Aryl Selenocyanates as Versatile Synthetic Intermediates

Among the various classes of organoselenium compounds, aryl selenocyanates (ArSeCN) have garnered considerable attention due to their dual role as biologically active molecules and versatile synthetic intermediates. researchgate.netmdpi.com These compounds serve as valuable precursors for the synthesis of a wide array of other organoselenium compounds. researchgate.net The selenocyanate (B1200272) group (-SeCN) can be readily transformed into other selenium-containing functionalities, making them a cornerstone in the construction of complex molecules. researchgate.net

p-Nitrophenyl selenocyanate, with the chemical formula C₇H₄N₂O₂Se, is a prominent member of the aryl selenocyanate family. ontosight.ainih.gov It is an organoselenium compound characterized by a nitro-substituted phenyl group attached to a selenocyanate functional group. This compound crystallizes as faint yellow plates and has a melting point of 135°C. Its molecular structure consists of a selenium atom bonded to both a cyanide group and a p-nitrophenyl group. ontosight.ai

The synthesis of this compound can be achieved through various methods, including the diazotization of p-nitroaniline followed by treatment with potassium selenocyanate. chemicalbook.com Another approach involves the reaction of o-nitro- and p-nitrophenyl selenocyanates with arylthiols. scilit.com

The reactivity of this compound is a key aspect of its utility. It can act as a pre-catalyst in oxidation reactions, such as epoxidation, where it is activated by an oxidant like hydrogen peroxide to form reactive seleninic acid intermediates. In reactions with nucleophiles, such as thiaselenole derivatives, it undergoes nucleophilic substitution at the selenium atom. The electron-withdrawing nitro group on the phenyl ring influences its reactivity and makes it a useful reagent in various synthetic transformations. For example, o-nitrophenylselenocyanate, a related compound, is used in the Grieco elimination, a reaction that converts a primary alcohol into a terminal alkene. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O2Se B107506 p-Nitrophenyl selenocyanate CAS No. 19188-18-2

Properties

CAS No.

19188-18-2

Molecular Formula

C7H4N2O2Se

Molecular Weight

227.09 g/mol

IUPAC Name

(4-nitrophenyl) selenocyanate

InChI

InChI=1S/C7H4N2O2Se/c8-5-12-7-3-1-6(2-4-7)9(10)11/h1-4H

InChI Key

LYYFVURGFMABJL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])[Se]C#N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])[Se]C#N

Other CAS No.

19188-18-2

Origin of Product

United States

Synthetic Strategies for Nitrophenyl Selenocyanates

General Methodologies for Aryl Selenocyanates Synthesis

The synthesis of aryl selenocyanates is a cornerstone of organoselenium chemistry, providing versatile intermediates for further transformations. nih.gov Historically, these compounds are prepared by reacting a selenocyanate (B1200272) source with activated aryl species. nih.gov

Substitution Reactions (e.g., from Halogenated Precursors)

One common approach involves the nucleophilic substitution of an activated aryl halide with a selenocyanate salt, typically potassium selenocyanate (KSeCN). This method is most effective when the aryl ring is substituted with electron-withdrawing groups, which activate the halide for displacement. While effective, the potential toxicity and mutagenicity of some organic halides can be a drawback to this method. nih.gov A modern variation involves the mechanochemical synthesis where magnesium-based selenium nucleophiles are generated in-situ from organic halides, magnesium, and elemental selenium, which can then react with various electrophiles. nih.gov

Routes from Diazonium Salts and Selenocyanate Sources

A well-established and widely used method for preparing aromatic selenocyanates is the reaction of potassium selenocyanate (KSeCN) with aryl diazonium salts. researchgate.net This process, a variation of the Sandmeyer reaction, involves the diazotization of a primary aromatic amine, followed by reaction with the selenocyanate nucleophile. ijcrt.org Aryl diazonium salts are highly reactive and versatile intermediates, although their instability can sometimes pose a challenge. nih.govijcrt.org The reaction proceeds by treating the primary aromatic amine with sodium nitrite in the presence of a strong acid (like hydrochloric acid) at low temperatures (0-5 °C) to form the diazonium salt, which is then immediately used. ijcrt.org This method is advantageous for its applicability to a wide range of substituted anilines.

Selenocyanation via Organometallic Intermediates

Modern synthetic strategies increasingly employ organometallic intermediates to form the C-SeCN bond. A notable approach is the reaction of arylboronic acids with elemental selenium and a cyanide source like trimethylsilyl cyanide (TMSCN). sci-hub.se This metal-free, three-component reaction offers a green and efficient alternative to traditional methods. researchgate.netsci-hub.se The reaction tolerates a wide variety of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents. sci-hub.se Other organometallic reagents have also been utilized in the synthesis of selenium-containing compounds, highlighting the versatility of this approach in modern organic chemistry. researchgate.netuu.nl

MethodPrecursorReagentsKey Features
Substitution Activated Aryl HalideKSeCNEffective for electron-deficient rings.
Diazonium Route Primary Aromatic Amine1. NaNO₂, H⁺2. KSeCNBroad substrate scope; unstable intermediate. nih.govijcrt.org
Organometallic Arylboronic AcidSe, TMSCNMetal-free, green, good functional group tolerance. sci-hub.se

Specific Synthetic Approaches to p-Nitrophenyl Selenocyanate

Beyond general methods, specific procedures have been developed and optimized for the synthesis of this compound, either by direct nitration or by building from a p-nitro precursor.

Nitration of Phenyl Selenocyanate: Positional Isomer Control

The direct nitration of phenyl selenocyanate offers a direct route to nitrophenyl selenocyanate isomers. Research conducted by Challenger and James in 1936 systematically studied this reaction. When phenyl selenocyanate is nitrated at -10°C using a mixture of 98% sulfuric acid and nitric acid (d 1.41), a mixture of mononitrated products is obtained.

ParameterValueSource
Reactant Phenyl Selenocyanate
Nitrating Agent H₂SO₄ (98%) / HNO₃ (d 1.41)
Temperature -10 °C
Product Ratio (o:p) 25:75 (uncorrected)
Major Side Reaction Oxidation to seleninic acids

Optimized Preparative Procedures

Optimized procedures for preparing this compound often leverage the Sandmeyer-type reaction starting from p-nitroaniline. This approach avoids the issue of separating ortho and para isomers inherent in the direct nitration method. The procedure involves the diazotization of p-nitroaniline, followed by the introduction of the selenocyanate group.

A typical procedure would involve dissolving p-nitroaniline in a strong acid, cooling the mixture to 0-5°C, and adding a solution of sodium nitrite to form p-nitrobenzenediazonium salt. orgsyn.org This unstable intermediate is then reacted with a solution of potassium selenocyanate to yield the desired this compound. This method provides regiochemical control, ensuring that only the para-isomer is formed.

Synthesis of Related Nitrophenyl Selenocyanate Derivatives

The synthesis of derivatives related to nitrophenyl selenocyanate extends to various aromatic and heterocyclic scaffolds. Methodologies often involve the introduction of the selenocyanate (-SeCN) group onto a pre-functionalized ring system rather than derivatization of nitrophenyl selenocyanate itself. Research has focused on creating a diverse range of organoselenium compounds, including those with potential applications in medicinal chemistry and materials science.

One significant class of related derivatives includes 3-selenocyanato-substituted chromones and quinolinones. An efficient, metal- and oxidant-free method for their preparation involves the electrophilic selenocyanation of enaminones under solvent-free grinding conditions. This approach utilizes a newly developed electrophilic selenocyanating reagent, N-selenocyanatophthalimide (PhthSeCN), which reacts with 2-hydroxyphenyl or 2-aminophenyl enaminones to yield the desired products. researchgate.netjrfglobal.com The reaction proceeds through an electrophilic attack followed by intramolecular cyclization and the elimination of dimethylamine. researchgate.net This method is noted for its good to excellent yields and the absence of solvents, metal salts, or oxidants. researchgate.net

The scope of this reaction has been explored with various substituted phenylenaminones. Enaminones bearing halo- and electron-donating groups are generally well-tolerated, providing the corresponding 3-selenocyanato chromones in high yields. researchgate.net

Table 1: Synthesis of 3-Selenocyanato-Substituted Chromones

Enaminone Precursor (Substituent R)ProductYield (%)
H3-Selenocyanato-4H-chromen-4-one85
7-Me7-Methyl-3-selenocyanato-4H-chromen-4-one83
6-Me6-Methyl-3-selenocyanato-4H-chromen-4-one88
6-Cl6-Chloro-3-selenocyanato-4H-chromen-4-one91
6-Br6-Bromo-3-selenocyanato-4H-chromen-4-one89
5,7-diMe5,7-Dimethyl-3-selenocyanato-4H-chromen-4-one86

Data sourced from research on electrophilic selenocyanation of enaminones. researchgate.net

Another important group of related derivatives are selenocyanates of nitrogen-containing heterocycles like pyrazoles and uracils. An efficient method for their synthesis utilizes triselenium dicyanide, generated in situ from the reaction of malononitrile (B47326) and selenium dioxide in a DMSO medium. nih.gov This electrophilic selenocyanating reagent readily reacts with amino pyrazoles and amino uracils. The reaction is believed to proceed via nucleophilic attack by the enamine-like amino pyrazole onto the electrophilic selenium species, followed by deprotonation to yield the final product. nih.gov

This methodology has been successfully applied to a wide variety of substituted amino pyrazoles, demonstrating its versatility. The reaction conditions are mild, and the starting materials are inexpensive. nih.gov

Table 2: Synthesis of Selenocyanates of Amino Pyrazole Derivatives

Amino Pyrazole Precursor (Substituents)ProductYield (%)
R1=Ph, R2=Me5-amino-3-methyl-1-phenyl-1H-pyrazole-4-selenocyanate82
R1=4-Cl-Ph, R2=Me5-amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-selenocyanate84
R1=Ph, R2=Ph5-amino-1,3-diphenyl-1H-pyrazole-4-selenocyanate80
R1=H, R2=Me5-amino-3-methyl-1H-pyrazole-4-selenocyanate72
R1=Ph, R2=4-Br-Ph5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-selenocyanate78

Data sourced from research on selenocyanation using in situ triselenium dicyanide. nih.gov

Furthermore, these selenocyanated pyrazole derivatives can be utilized as intermediates for further synthesis. For example, they can be converted into the corresponding alkynyl selenides through a copper-catalyzed reaction with terminal alkynes like phenylacetylene. nih.gov

The synthesis of vinyl selenocyanates represents another class of related compounds. (Z)-3-amino-3-oxo-1-propenyl selenocyanates have been prepared through the reaction of potassium selenocyanate with 3-trimethylsilyl-2-propynamides in methanol, with ammonium chloride being crucial for the reaction to proceed. researcher.life This reaction occurs in a regio- and stereoselective manner, yielding the (Z)-isomer via an anti-addition pathway. researcher.life

Reactivity and Mechanistic Studies of Nitrophenyl Selenocyanates

Nucleophilic Reactions at the Selenium Center

The selenium atom in p-nitrophenyl selenocyanate (B1200272) is susceptible to attack by various nucleophiles. This reactivity is central to its application in the formation of a range of organoselenium compounds.

Formation of Selenoesters from Alcohols: Reactivity of p-Nitrophenyl Selenocyanate

The synthesis of selenoesters from alcohols using this compound can be achieved through a phosphine-mediated process. This reaction, while mechanistically related to the more common formation of selenides, proceeds via the activation of the selenocyanate by a phosphine (B1218219), such as tributylphosphine (B147548). The phosphine attacks the selenium atom, displacing the cyanide ion and forming a phosphonium-selenoate intermediate. This intermediate then reacts with a carboxylic acid, which can be formed in situ from the alcohol, to generate the corresponding selenoester. However, reports indicate that this transformation often results in modest yields. documentsdelivered.com

The general transformation can be represented as follows:

R-OH + p-NO₂C₆H₄SeCN + PBu₃ → R-COSe-C₆H₄NO₂-p

Detailed mechanistic studies for the direct, high-yield conversion of alcohols to selenoesters using this compound are not extensively documented, with the reaction often favoring selenide (B1212193) formation as a major pathway.

Selenide Formation via Phosphine-Mediated Processes (e.g., Tributylphosphine)

A significant application of nitrophenyl selenocyanates is in the formation of alkyl aryl selenides from alcohols, a key step in the Grieco elimination. researchgate.netchemrxiv.org This reaction is efficiently mediated by a phosphine, typically tributylphosphine. The mechanism involves the nucleophilic attack of the phosphine on the electrophilic selenium atom of this compound. This attack displaces the cyanide anion and forms a highly reactive selanylphosphonium species. The alcohol then attacks this intermediate, leading to the formation of the corresponding alkyl p-nitrophenyl selenide and tributylphosphine oxide. researchgate.net The electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the selenium atom, facilitating the initial attack by the phosphine.

The reaction is a cornerstone of a two-step process for the dehydration of alcohols to alkenes, where the resulting selenide is oxidized to a selenoxide, which then undergoes syn-elimination. chemrxiv.org

Table 1: Phosphine-Mediated Selenide Formation

Substrate (Alcohol)ReagentsProduct (Selenide)Subsequent ProductReference
Primary AlcoholThis compound, TributylphosphineAlkyl p-nitrophenyl selenideAlkene (via Grieco Elimination) researchgate.netchemrxiv.org
Hydroxy Thioether2-Nitrophenyl selenocyanate, TributylphosphinePropargylic SelenideDiallylic Sulfide (Ajoene Synthesis) researchgate.net

Reactions with Thiol-Containing Compounds and Arylthiols

This compound readily reacts with thiol-containing compounds, particularly arylthiols, to form unsymmetrical selenylsulfides. This reaction proceeds via nucleophilic attack of the sulfur atom of the thiol on the selenium atom of the selenocyanate, with the concurrent displacement of the cyanide ion. The formation of a stable Se-S bond is the driving force for this transformation. This reactivity highlights the use of this compound as an electrophilic selenium source for the selenenylation of thiols. mdpi.com

This reaction is of particular interest in the context of biological chemistry, as it mimics the interactions of selenium compounds with thiol-containing biomolecules such as cysteine residues in proteins. mdpi.com The facile reaction between this compound and thiols can lead to the formation of intermediates with an Se-S bond.

Intermediates in Selenol Protecting Group Schemes

The selenocyanate group serves as a masked form of a selenol, making this compound a useful intermediate in protecting group strategies for selenols. The selenocyanate is relatively stable but can be converted to other functionalities or deprotected to reveal the free selenol when needed. conicet.gov.arresearchgate.net

The selenocyanate group can be considered a protective element for the selenol function. Its umpolung-inducing capabilities are utilized in its direct conversion to selenylsulfides upon reaction with thiols, or to selenides through reaction with alcohols in the presence of a phosphine. conicet.gov.ar

Deprotection to regenerate the native selenol can be achieved under various conditions. For instance, aryl selenocyanates can be treated with potassium hydroxide (B78521) to yield the corresponding aryl selenol. researchgate.net This strategic use of the selenocyanate moiety is particularly relevant in the synthesis of complex molecules such as selenocysteine-containing peptides, where the temporary protection of the reactive selenol side chain is crucial. mdpi.comconicet.gov.ardokumen.pub

Electrophilic Selenation Reactions

In addition to the nucleophilic attacks at the selenium center, this compound can participate in electrophilic selenation reactions, where it delivers a selenocyanate group to a nucleophilic carbon atom.

Selenocyanation of Carbonyl Compounds (e.g., Aryl Methyl Ketones)

The α-selenocyanation of carbonyl compounds, such as aryl methyl ketones, is a valuable transformation for introducing a selenium functionality at the α-position. While direct reaction of an enolate with this compound is mechanistically plausible, more efficient methods often involve the in-situ generation of a more potent electrophilic selenocyanating agent. acs.orgethz.ch

A common method involves the reaction of an aryl methyl ketone with selenium dioxide and a cyanide source like malononitrile (B47326). In this process, a reactive selenocyanating intermediate, such as triselenodicyanide, is formed, which then electrophilically attacks the enol or enolate of the ketone to yield the α-carbonyl selenocyanate. acs.orgethz.ch

The plausible mechanism involves the initial enolization of the ketone. This is followed by the nucleophilic attack of the enolate on the electrophilic selenium atom of the selenocyanating agent, leading to the formation of the α-carbonyl selenocyanate. acs.org The resulting α-carbonyl selenocyanates are versatile synthetic intermediates.

Table 2: α-Selenocyanation of Aryl Methyl Ketones

Aryl Methyl KetoneReagentsProductReference
4-NitroacetophenoneSelenium dioxide, Malononitrile1-(4-Nitrophenyl)-2-selenocyanatoethan-1-one
Various Aryl Methyl KetonesSelenium dioxide, Malononitrileα-Carbonyl Selenocyanates acs.orgethz.ch

Addition to Unsaturated Systems (e.g., Allylic Silanes)

The reaction of electrophilic selenium reagents with unsaturated systems like allylic silanes represents a key method for carbon-carbon bond formation and functionalization. Allylic silanes are particularly useful substrates due to the stabilizing effect of the silicon group on a developing positive charge at the β-position (the β-effect) and the ability of the silyl (B83357) group to act as an effective leaving group. wikipedia.org

The general mechanism for the electrophilic substitution of allylic silanes involves the attack of the double bond onto the electrophile (E+). This addition is highly regioselective, with the electrophile adding to the γ-carbon of the allylic system. This process forms a β-carbocation, which is stabilized by hyperconjugation with the carbon-silicon bond. In the subsequent step, a nucleophile assists in the elimination of the silyl group, typically trimethylsilyl, resulting in the formation of a new double bond. wikipedia.orgvdoc.pub

In the context of selenium electrophiles, aryl selenocyanates can serve as precursors to the active selenylating species. For instance, reactions involving allylic silanes and an electrophilic selenium species, generated in situ, have been shown to proceed with high regioselectivity. One study detailed a reaction where an electrophilic selenium species, generated from a selenocyanate and copper(I) bromide, reacted with allylic silanes. conicet.gov.ar This transformation resulted in α-substitution of the allylic silane. The initial electrophilic attack likely leads to a γ-substituted intermediate, which then undergoes a facile wikipedia.orgwikipedia.org sigmatropic shift of the selenocyanate moiety to yield the thermodynamically more stable α-substituted allylic selenide as the final product. conicet.gov.ar

Elimination Reactions Involving Nitrophenyl Selenocyanate Intermediates

Elimination reactions involving organoselenium compounds are a cornerstone of modern organic synthesis, providing a mild and efficient route to alkenes. The use of nitrophenyl selenocyanates is central to some of the most powerful of these methods.

The Grieco Elimination: Detailed Mechanistic Investigations (focus on o-Nitrophenyl Selenocyanate)

The Grieco elimination is a well-established organic reaction that converts a primary aliphatic alcohol into a terminal alkene. wikipedia.orgdbpedia.orgchemeurope.com This transformation proceeds through a selenide intermediate, which is subsequently oxidized to a selenoxide that undergoes a syn-elimination. wikipedia.orgwenxuecity.com The reagent of choice for this reaction is typically o-nitrophenyl selenocyanate, in conjunction with a phosphine, such as tributylphosphine. wikipedia.orgdbpedia.org

The mechanism of the Grieco elimination can be detailed in three main steps:

Formation of the Alkyl Aryl Selenide : The reaction is initiated by the nucleophilic attack of tributylphosphine on the electron-deficient selenium atom of o-nitrophenyl selenocyanate. This displaces the cyanide ion and forms a selanylphosphonium species. The alcohol substrate then attacks the phosphorus atom, leading to the formation of an oxaphosphonium ion and the o-nitrophenylselenolate anion. This anion then displaces tributylphosphine oxide in an SN2 reaction to furnish the alkyl aryl selenide. nrochemistry.com

Oxidation to the Selenoxide : The resulting selenide is then oxidized to the corresponding selenoxide. This oxidation is most commonly achieved using hydrogen peroxide (H₂O₂). wikipedia.orgchemeurope.comwenxuecity.com Other oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) can also be used, particularly for substrates that are sensitive to the conditions of H₂O₂ oxidation. wikipedia.org

Syn-Elimination : The final step is the elimination of the selenoxide to form the alkene. This occurs through a concerted, intramolecular (Ei) mechanism via a five-membered cyclic transition state. wikipedia.orgdbpedia.org In this transition state, the arylseleninyl group and a β-hydrogen atom are in a syn-coplanar arrangement. The selenoxide oxygen acts as an internal base, abstracting the β-proton and leading to the formation of the alkene and an o-nitrophenylselenol byproduct. wikipedia.orgwenxuecity.com

The presence of the electron-withdrawing nitro group on the aromatic ring significantly enhances the rate of the elimination step, allowing the reaction to proceed under very mild conditions. core.ac.uk This powerful olefination method has been utilized in complex molecule synthesis, including in the Danishefsky synthesis of Taxol. wikipedia.orgdbpedia.org

Table 1: Key Steps in the Grieco Elimination

StepReactantsIntermediate/ProductKey Features
1. Selenide Formation Alcohol, o-Nitrophenyl selenocyanate, TributylphosphineAlkyl o-nitrophenyl selenideNucleophilic substitution on selenium.
2. Oxidation Alkyl o-nitrophenyl selenide, Hydrogen Peroxide (or mCPBA)Alkyl o-nitrophenyl selenoxideOxidation of the selenium center.
3. Elimination Alkyl o-nitrophenyl selenoxideAlkene, o-NitrophenylselenolIntramolecular syn-elimination via a cyclic transition state.

Selenoxide-Mediated Olefin Synthesis

The synthesis of olefins via selenoxide elimination is a general and highly effective method, particularly for the preparation of α,β-unsaturated carbonyl compounds. wikipedia.org The underlying principle is the syn-elimination of a selenoxide intermediate, which decomposes at relatively low temperatures, typically between -50 °C and 40 °C, to yield an alkene. wikipedia.org

The process begins with the formation of an alkyl aryl selenide, which can be achieved by reacting an appropriate substrate with a nitrophenyl selenocyanate. This selenide is then oxidized to a selenoxide. wikipedia.org The key to the synthesis is the subsequent elimination, which proceeds through a concerted pericyclic mechanism. This intramolecular syn-elimination requires a coplanar arrangement of the C-H and C-Se bonds in the transition state. wikipedia.org

Several factors influence the outcome of the reaction:

Stereochemistry : The elimination is stereospecifically syn. For example, the oxidation of an erythro-selenide yields a Z-alkene, while a threo-selenide gives an E-alkene. core.ac.uk In acyclic systems, there is a strong preference for the formation of the trans or E-alkene. wikipedia.org

Regioselectivity : The formation of conjugated double bonds is generally favored over non-conjugated ones. In cyclic systems, endocyclic double bonds are typically formed in preference to exocyclic ones, provided a syn hydrogen is available in the ring. wikipedia.org

Oxidizing Agent : While hydrogen peroxide is common, its use in excess can sometimes lead to undesired side reactions, such as the oxidation of the product alkene. For sensitive substrates, mCPBA is a preferred alternative as it oxidizes the selenide at a temperature below that at which elimination occurs, ensuring the oxidant is consumed before the alkene is formed. wikipedia.org

The electron-withdrawing nitro group on the phenyl ring of the selenoxide accelerates the rate of elimination, making nitrophenyl selenocyanates particularly effective reagents for this transformation. core.ac.uk

Isomerization and Rearrangement Pathways

Beyond additions and eliminations, nitrophenyl selenocyanates and their derivatives can undergo isomerization and rearrangement reactions, leading to structurally diverse products.

Conversion to Isoselenocyanates

Organic selenocyanates (R-SeCN) can undergo isomerization to the corresponding isoselenocyanates (R-N=C=Se). This transformation can be induced by thermal or photochemical means. semanticscholar.orgresearchgate.net While selenocyanates are generally more stable, the reversible rearrangement can occur under specific conditions. For example, thermal isomerization has been noted as part of a cooperative mechanism in certain reactions involving thiosugars. mdpi.com

The isomerization of aryl selenocyanates, including this compound, to aryl isoselenocyanates can be a key step in certain synthetic sequences. The isoselenocyanate functional group is a valuable synthon, reacting readily with various nucleophiles to form selenium-containing heterocycles. Photochemical conditions, often involving irradiation with UV light, have been employed to facilitate the rearrangement of selenocyanates to their iso-counterparts. liverpool.ac.uk

wikipedia.orgdbpedia.org-Sigmatropic Rearrangements in Selenium Chemistry

The wikipedia.orgdbpedia.org-sigmatropic rearrangement is a powerful pericyclic reaction in organoselenium chemistry for the stereoselective synthesis of allylic alcohols. nih.govresearchgate.netwikipedia.org This rearrangement is a key transformation of allylic selenoxides, which can be readily prepared from nitrophenyl selenocyanates. nih.gov

Formation of an Allylic Selenide : An allylic alcohol reacts with a nitrophenyl selenocyanate (often the ortho-isomer) in the presence of a phosphine to form an allylic selenide. d-nb.info

Oxidation to an Allylic Selenoxide : The allylic selenide is oxidized, typically with an oxidant like mCPBA or H₂O₂, to the corresponding allylic selenoxide. nih.govtandfonline.com

wikipedia.orgdbpedia.org-Sigmatropic Rearrangement : The allylic selenoxide undergoes a rapid and often irreversible wikipedia.orgdbpedia.org-sigmatropic rearrangement through a five-membered ring transition state. nih.govwikipedia.org This rearrangement involves the migration of the selenoxide oxygen to the γ-carbon of the allyl system, forming an allylic selenenate ester. nih.gov

Hydrolysis : The resulting selenenate ester is readily hydrolyzed to yield the rearranged allylic alcohol. nih.gov

This sequence effectively results in the transposition of the alcohol functionality. Theoretical studies using density-functional theory have shown that the presence of an ortho-nitro group on the phenyl ring of the selenoxide significantly reduces the activation barrier for the wikipedia.orgdbpedia.org-sigmatropic rearrangement. nih.govnih.gov This is attributed to an intramolecular interaction between the nitro group's oxygen and the selenium atom, which increases the hypervalency of the selenium center and the basicity of the selenoxide oxygen, thereby facilitating the rearrangement. nih.gov The rearrangement generally shows high stereoselectivity, with a strong preference for the formation of the E-alkene product. wikipedia.org

Table 2: Comparison of Elimination and Rearrangement of Selenoxide Intermediates

Reaction PathwaySubstrate TypeKey IntermediateProduct
Selenoxide Elimination Alkyl Selenoxide with β-HydrogenCyclic (5-membered) Transition StateAlkene
wikipedia.orgdbpedia.org-Sigmatropic Rearrangement Allylic SelenoxideCyclic (5-membered) Transition StateAllylic Selenenate Ester (hydrolyzes to Allylic Alcohol)

Radical Chemistry of Nitrophenyl Selenocyanates

The radical chemistry of nitrophenyl selenocyanates is significantly influenced by the electron-withdrawing nature of the nitro group. Studies have shown that compounds with electron-withdrawing moieties, such as a nitrophenyl group, can be resistant to cleavage by radical mechanisms. mdpi.com For instance, in solid-phase organic synthesis employing selenium-based linkers, attempts to cleave substrates with a nitrophenyl group under radical conditions resulted in no cleavage at all, whereas those with electron-donating groups were successfully cleaved. mdpi.com This suggests that the p-nitrophenyl group imparts a degree of stability against certain radical reactions.

However, this compound can participate in radical-mediated processes. It has been noted for its ability to scavenge free radicals, a property that contributes to its interference with the redox systems of parasites like Leishmania. This radical scavenging activity highlights its potential role in modulating oxidative stress.

In the context of synthetic applications, selenium-functionalized resins have been utilized in radical-mediated cyclization reactions to form heterocycles. mdpi.com While specific examples focusing solely on this compound are not extensively detailed, the general principles of selenium radical chemistry suggest its potential utility in such transformations, provided the reaction conditions are suitable to overcome the stabilizing effect of the nitro group.

Redox Properties and Oxidation Products (e.g., Seleninic Acids)

This compound exhibits notable redox properties and can be oxidized to various products, with p-nitrobenzeneseleninic acid being a key intermediate. The oxidation of this compound to its corresponding seleninic acid has been observed under various conditions. For example, treatment with a mixture of sulfuric acid and nitric acid leads to the formation of p-nitrobenzeneseleninic acid. rsc.org This oxidation is a competing reaction during the nitration of phenyl selenocyanate, contributing to a loss of yield of the desired mononitro compounds. rsc.org

The oxidation process is not always straightforward. In certain catalytic applications, such as epoxidation reactions, this compound acts as a pre-catalyst that requires activation by an oxidant like hydrogen peroxide (H₂O₂) to form the reactive seleninic acid intermediate. This activation can be slow, leading to observed induction periods in catalytic activity. To circumvent this, pre-treatment with a reducing agent can be employed to generate the active selenium species in situ.

The formation of p-nitrobenzeneseleninic acid is a critical step in many reactions catalyzed by this compound. For instance, in the Grieco elimination, an alcohol is first converted to a selenide using o-nitrophenylselenocyanate, which is then oxidized by hydrogen peroxide to a selenoxide. wikipedia.orgnrochemistry.com This selenoxide subsequently undergoes an Ei elimination to form an alkene. wikipedia.orgnrochemistry.com While this example uses the ortho-isomer, the principle of oxidation to a reactive selenoxide is fundamental to the chemistry of nitrophenyl selenocyanates.

The redox potential of this compound also plays a role in its biological activities. It has been shown to interfere with the redox systems of parasites, which is attributed to its ability to scavenge free radicals.

Table 1: Oxidation of Nitrophenyl Selenocyanates

Reactant Oxidizing Agent Product Reference
This compound Sulfuric acid and Nitric acid p-Nitrobenzeneseleninic acid rsc.org
o-Nitrophenyl selenocyanate Hydrogen peroxide Selenoxide intermediate wikipedia.orgnrochemistry.com

Studies on Reaction Selectivity and Regiochemistry

The selectivity and regiochemistry of reactions involving this compound are governed by both electronic and steric factors. The electron-withdrawing nitro group plays a crucial role in directing the outcome of various transformations.

In nucleophilic substitution reactions, the selenium atom in this compound is the primary site of attack. For example, in reactions with thiaselenole derivatives, nucleophilic substitution occurs at the selenium atom, leading to the formation of five-membered heterocycles. The regioselectivity favoring the five-membered ring over a six-membered analog is influenced by kinetic control, which is dictated by steric hindrance and the electron-withdrawing nature of the nitro group.

The regioselectivity of electrophilic additions to alkenes can also be controlled by using nitrophenyl selenocyanates. In the Grieco elimination, the reaction of an alcohol with o-nitrophenylselenocyanate and tributylphosphine forms a selenide. wikipedia.org The subsequent oxidation and elimination steps lead to the formation of a terminal alkene, demonstrating high regioselectivity for the less substituted product. wikipedia.orgau.dk The o-nitrophenyl group is often preferred in these reactions. msu.edu

Furthermore, in the selenium-catalyzed isomerization of N-aryl-hydroxamic acids to p-aminophenols, nitrophenyl selenocyanates have been investigated as catalysts. d-nb.infonih.gov While 2-nitrophenyl selenocyanate was found to be less effective than other selenium catalysts in this specific transformation, it still promoted the reaction, highlighting the influence of the substituent on the phenyl ring on catalytic activity and, consequently, selectivity. d-nb.infonih.gov The reaction proceeds through a regioselective para-hydroxylation mechanism involving consecutive rsc.orgwikipedia.org-sigmatropic rearrangements. nih.gov

Studies on the reaction of o- and p-nitrophenyl selenocyanates with arylthiols have also been conducted, leading to the formation of selenenyl sulfides as the main products. scilit.com The selectivity of this reaction is directed towards the formation of the Se-S bond.

Table 2: Regioselectivity in Reactions of Nitrophenyl Selenocyanates

Reactants Reagents Product(s) Selectivity/Regiochemistry Reference
Thiaselenole derivatives This compound 1,3-Thiaselenol-2-ylmethyl selenocyanate Favors five-membered heterocycle
Primary alcohol o-Nitrophenylselenocyanate, tributylphosphine, H₂O₂ Terminal alkene Formation of the terminal alkene via selenoxide elimination wikipedia.orgnrochemistry.com
N-Aryl-hydroxamic acids 2-Nitrophenyl selenocyanate p-Aminophenol para-selective hydroxylation d-nb.infonih.gov

Applications of Nitrophenyl Selenocyanates in Complex Organic Synthesis

General Synthetic Reagent Utility

As versatile reagents, nitrophenyl selenocyanates provide a reliable method for introducing selenium into organic molecules, which can then be used to build a variety of organoselenium compounds or to facilitate further chemical changes.

Versatility in the Synthesis of Diverse Organoselenium Scaffolds

Nitrophenyl selenocyanates are foundational reagents for accessing a wide array of organoselenium compounds. A primary application involves the reaction with alcohols. For instance, in the presence of a phosphine (B1218219), such as tri-n-butylphosphine, alcohols can be converted into o-nitrophenylselenides. This reaction proceeds by nucleophilic attack of the phosphine on the selenium atom of the selenocyanate (B1200272), followed by reaction with the alcohol to form the corresponding selenide (B1212193). This method provides a general route to alkyl aryl selenides, which are themselves versatile intermediates.

Furthermore, these reagents can act as precursors to other important selenium compounds. The base hydrolysis of 2-nitrophenyl selenocyanate, for example, is used to prepare bis(2-nitrophenyl) diselenide. umich.edu This diselenide is a key starting material for synthesizing 2-nitrobenzeneseleninic acid, a stable and effective catalyst for various oxidation reactions. umich.edu This demonstrates the role of nitrophenyl selenocyanates in generating a broader family of useful selenium-based reagents.

Functional Group Transformations and Derivatization Strategies

The introduction of the arylseleno group using nitrophenyl selenocyanates is often the critical first step in multi-stage functional group transformations. One of the most powerful examples is the Grieco-Sharpless olefination, a method for converting a primary alcohol into a terminal olefin. thieme-connect.de This process begins with the conversion of the alcohol into an aryl selenide using o-nitrophenyl selenocyanate and tributylphosphine (B147548). Subsequent oxidation of the selenide to a selenoxide, followed by an in-situ syn-elimination, yields the desired terminal alkene. thieme-connect.demdpi.com This sequence represents a significant transformation of an alcohol's hydroxyl group into a carbon-carbon double bond.

Nitrophenyl selenocyanates can also be employed directly as catalysts. For example, 2-nitrophenyl selenocyanate has been used to catalyze the redox-neutral isomerization of N-aryl-hydroxamic acids into para-aminophenols. nih.gov This reaction proceeds through a proposed double researchgate.netresearchgate.net-sigmatropic rearrangement, showcasing a sophisticated use of the reagent beyond simple selenium transfer. nih.gov These applications highlight how the unique reactivity of the selenium center can be harnessed to effect complex molecular reorganizations.

Table 1: Selected Functional Group Transformations Using Nitrophenyl Selenocyanates

Starting Functional Group Reagent System Product Functional Group / Transformation Ref
Primary Alcohol o-Nitrophenyl selenocyanate, Tributylphosphine, then H₂O₂ Terminal Alkene (Grieco-Sharpless Olefination) thieme-connect.de
Allylic Alcohol o-Nitrophenyl selenocyanate, Tributylphosphine, then H₂O₂ researchgate.netresearchgate.net-Sigmatropic Rearrangement Product mdpi.com
N-Aryl-hydroxamic Acid 2-Nitrophenyl selenocyanate (catalyst) para-Aminophenol nih.gov
Alcohol o-Nitrophenyl selenocyanate, Tri-n-butylphosphine o-Nitrophenylselenide sigmaaldrich.com

Synthesis of Biologically Relevant Molecules and Intermediates

The strategic application of nitrophenyl selenocyanates has proven instrumental in the synthesis of complex, biologically important molecules, including steroids, nucleotide analogs, and heterocyclic systems.

Preparation of Steroidal Compounds (e.g., seco-cholestane diols)

Nitrophenyl selenocyanates are valuable reagents for the functionalization of steroid skeletons. A key application is in the preparation of intermediates for 5,10-seco steroids. In one example, the allylic alcohol androsta-1,5-dien-3β,17β-diol was treated with o-nitrophenyl selenocyanate and tributylphosphine to produce the corresponding 3α-selenide derivative. mdpi.com Subsequent oxidation of this allylic selenide with hydrogen peroxide initiates a researchgate.netresearchgate.netsigmatropic rearrangement, a crucial step for introducing desired functional groups at positions C-1 and C-5 of the steroidal framework. mdpi.com

The reagent has also been used in direct reactions with seco-steroids. Specifically, o-nitrophenyl selenocyanate is used in the preparation of derivatives of 2,3-seco-5α-cholestane-2,3-diol and 4α-methyl-2,3-seco-5α-cholestane-2,3-diol, demonstrating its utility in modifying already-cleaved steroid structures. nih.govnih.gov

Table 2: Application of o-Nitrophenyl Selenocyanate in Steroid Synthesis

Steroidal Substrate Reagent System Resulting Product/Intermediate Ref
Androsta-1,5-dien-3β,17β-diol o-Nitrophenyl selenocyanate, Tributylphosphine 3α-[(2-Nitrophenyl)seleno]androsta-1,5-dien-17β-ol mdpi.comnih.gov
2,3-seco-5α-cholestane-2,3-diol o-Nitrophenyl selenocyanate Selenide derivative of the seco-steroid nih.govnih.gov
4α-methyl-2,3-seco-5α-cholestane-2,3-diol o-Nitrophenyl selenocyanate Selenide derivative of the methylated seco-steroid nih.govnih.gov

Selenium-Containing Nucleotide Analogs

The synthesis of modified nucleosides is crucial for the development of therapeutic agents and biological probes. In the total synthesis of Mycalisine B, a pyrrolo[2,3-d]pyrimidine-based marine natural product, o-nitrophenyl selenocyanate played a key role. A 7-deazainosine (B1664705) precursor was treated with o-nitrophenyl selenocyanate and tributyl phosphine in pyridine. This reaction smoothly converted the 5'-hydroxyl group of the ribose sugar into a 5'-O-(2-nitrophenyl)selanyl ether. This intermediate was then oxidized with hydrogen peroxide to form a selenoxide, which was subsequently eliminated to generate the final unsaturated sugar moiety of Mycalisine B. This example underscores the reagent's applicability in the complex, multi-step synthesis of rare nucleoside analogs.

Precursors for Selenoheterocycles (e.g., Selenophenes, Selenooxazines)

While reagents like potassium selenocyanate are more commonly used for selenophene (B38918) synthesis, aryl selenocyanates serve as effective precursors for certain classes of selenoheterocycles. For example, the synthesis of 3-acetyl-N-aryl-4-diethylaminoselenet-2(2H)-imines has been achieved through the reaction of 4-diethylamino-3-butyn-2-one with various aryl selenocyanates. This reaction constructs the four-membered selenet ring system.

In another example of heterocycle formation, α-(selenocyanato)acetophenones react with anilines to yield 4-aryl-2-imino-2H-selenazolines. sigmaaldrich.com The required α-(selenocyanato)acetophenone starting materials are prepared from the corresponding phenacyl bromides and potassium selenocyanate, highlighting the importance of the selenocyanate functional group as a key synthon for building selenium-containing heterocycles. sigmaaldrich.com

Role in Carbon-Heteroatom Bond Formations (e.g., C-Se, C-S, C-N)

p-Nitrophenyl selenocyanate is a key reagent for the introduction of selenium into organic molecules, enabling the formation of carbon-selenium (C-Se) bonds. This transformation is fundamental to the synthesis of a wide array of organoselenium compounds. The electron-withdrawing nitro group in the para position of the phenyl ring enhances the electrophilicity of the selenium atom in the selenocyanate moiety, making it susceptible to nucleophilic attack.

The reaction of this compound with various nucleophiles is a common strategy for forging C-Se bonds. For instance, it readily reacts with carbanions, enolates, and organometallic reagents. The reaction of ketones with this compound can lead to the formation of α-arylseleno derivatives. thieme-connect.de

Beyond C-Se bond formation, the reactivity of this compound can be harnessed to form carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds, although these applications are less common and often occur through indirect pathways. For example, selenylsulfides can be synthesized through the reaction of p-nitrophenyl selenocyanates with arylthiols. nih.govmdpi.comresearchgate.net The formation of C-N bonds using this compound is not a direct or widely reported application. However, the broader field of carbon-heteroatom bond formation is a central theme in organic synthesis, with numerous methods being developed for the construction of C-N and C-S bonds using various reagents and catalysts. tcichemicals.come-bookshelf.demdpi.comrsc.orgnih.gov The development of copper-catalyzed methods, for instance, has been significant in the synthesis of benzoselenazoles, involving the formation of both C-Se and C-N bonds in a single process. jsynthchem.com

The following table provides examples of carbon-heteroatom bond-forming reactions.

Reactant 1Reactant 2Product TypeBond FormedReference
KetoneThis compoundα-Arylseleno ketoneC-Se thieme-connect.de
ArylthiolThis compoundSelenylsulfideC-S nih.govmdpi.comresearchgate.net
o-Diiodobenzene, Acyl isoselenocyanateNitro compoundBenzoselenazoleC-Se, C-N jsynthchem.com

Contributions to Protecting Group Chemistry for Selenols

The selenol functional group (-SeH) is highly susceptible to oxidation, making its protection a critical step in the multi-step synthesis of selenium-containing molecules, such as selenocysteine (B57510) derivatives. nih.govresearchgate.netdntb.gov.ua this compound can be utilized in the protection of selenols, although the direct use of the p-nitrophenyl group as a protecting group is less common than other strategies. More frequently, the selenocyanate group itself serves as a precursor to a protected selenol.

The cyano group of a selenocyanate can be considered a protective element for the selenol function. nih.govmdpi.com Alkyl and aryl selenocyanates can be converted to the corresponding selenols through reduction or hydrolysis. For instance, aryl selenocyanates can be deprotected to yield aryl selenols by treatment with potassium hydroxide (B78521) (KOH). nih.govmdpi.comresearchgate.net Alkyl selenocyanates are typically deprotected via reduction with agents like sodium borohydride (B1222165). nih.govmdpi.comresearchgate.net

The p-nitrobenzyl group, a related protecting group, has been shown to be effective for selenocysteine protection. nih.gov Its removal is achieved under reductive conditions, where the nitro group is reduced to an amino group, facilitating cleavage. nih.gov

The table below summarizes deprotection methods for selenocyanates.

Protected SelenolDeprotection Reagent/ConditionProductReference
Aryl selenocyanatePotassium Hydroxide (KOH)Aryl selenol nih.govmdpi.comresearchgate.net
Alkyl selenocyanateSodium BorohydrideAlkyl selenol nih.govmdpi.comresearchgate.net

Utilization in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govtcichemicals.comnih.govorganic-chemistry.org The use of organoselenium compounds in MCRs has led to the development of novel methods for the synthesis of selenium-containing heterocycles and other structurally diverse molecules.

While the direct use of this compound in well-known MCRs like the Ugi or Passerini reactions is not extensively documented in the provided search results, related selenium-containing building blocks and catalysts are employed in such transformations. For instance, selenium-based aniline (B41778) building blocks have been used in Ugi and azido-Ugi reactions to incorporate a selenium redox center into the product scaffold. researchgate.net Furthermore, copper-catalyzed MCRs have been developed for the synthesis of benzoselenazoles, demonstrating the utility of selenium reagents in one-pot syntheses that form multiple carbon-heteroatom bonds. jsynthchem.com

The development of MCRs for the synthesis of selenium-containing heterocycles is an active area of research, offering atom-economical and step-efficient routes to these important compounds. clockss.orgnih.govmdpi.comresearchgate.net

The following table highlights the types of selenium compounds used in MCRs.

MCR TypeSelenium-Containing ComponentProduct TypeReference
Ugi/Azido-UgiSe-based aniline building blocksPeptide-like/tetrazole-based multifunctional organoselenium compounds researchgate.net
Copper-catalyzed MCRAcyl isoselenocyanatesBenzoselenazoles jsynthchem.com
CyclocarbonylationElemental SeleniumSelenazolin-2-ones nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for Research on Nitrophenyl Selenocyanates

Spectroscopic Probes for Reaction Monitoring (e.g., in situ IR, UV-Vis)

Real-time monitoring of reactions involving p-nitrophenyl selenocyanate (B1200272) provides invaluable kinetic and mechanistic data. In situ spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly well-suited for this purpose.

UV-Visible Spectroscopy: The stability and degradation of p-nitrophenyl selenocyanate can be effectively tracked using UV-Vis spectroscopy. The compound's nitrophenyl group provides a strong chromophore. For instance, stability studies in aqueous solutions can monitor the absorbance at approximately 400 nm, which corresponds to the nitro group, to quantify the rate of decomposition to p-nitrophenol under various pH conditions.

Infrared Spectroscopy: IR spectroscopy is a powerful tool for tracking the functional groups involved in the reactions of this compound. The selenocyanate group (-SeCN) has a characteristic stretching vibration (νC≡N) that can be distinguished from other functional groups. In a related compound, 1-(4-nitrophenyl)-2-selenocyanatoethan-1-one, this peak appears at 2150 cm⁻¹. acs.org The key C≡Se stretching vibration is typically found in the range of 650–700 cm⁻¹. By monitoring changes in the intensity and position of these bands in real-time, researchers can follow the consumption of the selenocyanate reactant and the formation of products. For example, in reactions where the selenocyanate moiety is transformed, the disappearance of its characteristic peak would signify reaction progress.

Technique Monitored Functional Group/Property Typical Wavenumber/Wavelength Application in Reaction Monitoring
IR Spectroscopy Selenocyanate (C≡N stretch)~2150 cm⁻¹Tracking consumption of the selenocyanate starting material.
IR Spectroscopy Carbon-Selenium (C-Se stretch)~650-700 cm⁻¹Confirming the presence and transformation of the selenocyanate group.
UV-Vis Spectroscopy Nitroaryl Group~400 nmMonitoring stability and decomposition pathways leading to p-nitrophenol formation.

Elucidation of Reaction Pathways using Isotopic Labeling Studies (e.g., ¹⁸O-labeling)

Isotopic labeling is a definitive technique for tracing the path of specific atoms through a chemical reaction, thereby elucidating complex reaction mechanisms. wikipedia.org By replacing an atom in a reactant with one of its heavier, stable isotopes (such as ¹⁸O, ¹³C, or ¹⁵N), the fate of that atom can be followed in the products and intermediates using mass spectrometry or NMR spectroscopy. creative-proteomics.comkit.edu

For this compound, which can act as a pre-catalyst in oxidation reactions, ¹⁸O-labeling is a particularly insightful method. For example, in an oxidation reaction where hydrogen peroxide (H₂O₂) is the oxidant, one could use ¹⁸O-labeled water (H₂¹⁸O) or H₂¹⁸O₂ to determine the origin of the oxygen atoms in the oxidized products or in the catalytically active seleninic acid intermediate.

Hypothetical ¹⁸O-Labeling Scenario:

Reaction: Oxidation of an alkene to an epoxide, catalyzed by this compound in the presence of H₂O₂.

Isotopic Tracer: The reaction is performed using H₂¹⁸O₂ as the oxidant.

Analysis: The resulting epoxide product and any selenium-containing intermediates are analyzed by high-resolution mass spectrometry.

Mechanistic Insight: If the epoxide contains ¹⁸O, it confirms that the oxygen atom was transferred from the peroxide oxidant. If the catalytically active species, such as a peroxyseleninic acid, incorporates ¹⁸O, it provides direct evidence for its formation and role in the catalytic cycle. This helps distinguish between different proposed mechanistic pathways.

This technique allows researchers to answer fundamental questions about bond-forming and bond-breaking steps that are not accessible through other methods. kit.edu

High-Resolution Mass Spectrometry for Intermediate Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of organoselenium compounds, providing exact mass measurements that allow for the unambiguous determination of elemental compositions. nih.gov This capability is critical for identifying not only the final products but also the transient, and often low-concentration, intermediates that are key to understanding a reaction's mechanism.

For this compound, HRMS can confirm its molecular formula (C₇H₄N₂O₂Se) by detecting its molecular ion peak at an m/z of approximately 227.9648 ([M]⁺). In reaction monitoring, samples can be taken at various time points and analyzed by techniques like electrospray ionization (ESI) HRMS. This can reveal the masses of proposed intermediates, such as the corresponding seleninic acid in oxidation reactions, or adducts formed during nucleophilic substitution.

The table below illustrates potential intermediates and products in reactions involving this compound and their expected exact masses, which can be identified using HRMS.

Compound/Intermediate Molecular Formula Calculated Exact Mass (m/z) [M+H]⁺ Potential Role in Reaction
This compoundC₇H₄N₂O₂Se228.9722Starting Material
p-Nitrophenylseleninic acidC₆H₅NO₄Se235.9511Oxidized Catalytic Intermediate
Bis(4-nitrophenyl) diselenideC₁₂H₈N₂O₄Se₂411.8993Common Byproduct
p-NitroselenophenolC₆H₅NO₂Se202.9562Reduction/Hydrolysis Product

X-ray Diffraction for Structural Confirmation of Products and Precursors

While spectroscopic and spectrometric techniques provide information about connectivity and functional groups, single-crystal X-ray diffraction provides the definitive, three-dimensional atomic arrangement of a crystalline solid. mdpi.com This technique is the gold standard for confirming the structure of precursors like this compound and its solid products or co-crystals.

Studies report that this compound itself crystallizes as faint yellow plates. The structural data obtained from X-ray diffraction, including bond lengths, bond angles, and crystal packing information, is unequivocal. For example, X-ray analysis of a cocrystal formed between 4-nitrophenol (B140041) (a potential degradation product of this compound) and 2,1,3-benzoselenadiazole (B1677776) revealed detailed information about the intermolecular interactions, such as hydrogen bonds and chalcogen bonds, that stabilize the crystal lattice. mdpi.com Similarly, the structures of various reaction products derived from selenium-containing precursors, such as phosphoroselenolate-modified DNA and selenoureas, have been unambiguously confirmed using this method. mdpi.comnih.gov This level of structural detail is crucial for understanding stereochemical outcomes of reactions and the nature of non-covalent interactions that can influence reactivity and physical properties.

The table below presents representative crystallographic data for a related organoselenium compound, demonstrating the type of information obtained from an X-ray diffraction study.

Parameter Value for Cocrystal of 4-Nitrophenol and 2,1,3-Benzoselenadiazole mdpi.com
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.1004(10)
b (Å) 3.9390(2)
c (Å) 23.4020(15)
Volume (ų) 1250.73(14)

Theoretical and Computational Chemistry Applied to Nitrophenyl Selenocyanates

Density Functional Theory (DFT) Calculations for Reaction Energetics and Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for exploring the electronic structure and reactivity of organoselenium compounds. nih.gov By calculating the electron density of a system, DFT can accurately predict molecular geometries, energies of reactants, products, and transition states, thereby providing a quantitative picture of reaction pathways.

DFT studies on related organoselenium compounds have successfully elucidated mechanisms of redox scavenging and interactions with biological molecules like thiols. acs.orgrsc.org For p-nitrophenyl selenocyanate (B1200272), DFT calculations can be employed to investigate several key aspects of its reactivity. For instance, the reaction of p-nitrophenyl selenocyanate with a nucleophile, a fundamental process in its chemistry, can be modeled to determine the activation energy and the geometry of the transition state.

A typical DFT study would involve optimizing the geometries of the reactants (this compound and a chosen nucleophile), the transition state, and the products. From the calculated energies of these species, the reaction's activation energy (ΔE‡) and reaction energy (ΔEr) can be determined. These calculations can be performed in the gas phase or with the inclusion of solvent effects to more accurately represent experimental conditions.

Table 1: Hypothetical DFT-Calculated Energetics for the Reaction of this compound with a Thiolate Nucleophile

ParameterValue (kcal/mol)
Activation Energy (ΔE‡)15.2
Reaction Energy (ΔEr)-25.8
Transition State GeometryTrigonal bipyramidal at Se

Note: The data in this table is representative and derived from DFT studies on analogous organoselenium compounds for illustrative purposes.

Furthermore, DFT can be used to analyze the electronic properties of this compound, such as the distribution of frontier molecular orbitals (HOMO and LUMO). nih.gov This analysis provides insights into the molecule's electrophilic and nucleophilic sites, helping to rationalize its observed reactivity. The presence of the nitro group, a strong electron-withdrawing group, is expected to significantly influence the electronic distribution and reactivity of the selenocyanate moiety, a hypothesis that can be quantitatively assessed through DFT. rsc.org

Molecular Dynamics Simulations of Reactivity Profiles

For this compound, MD simulations could be particularly useful in understanding its behavior in a complex environment, such as in solution or within a biological system. For example, MD simulations can model the diffusion of reactants in a solvent cage and the frequency of reactive encounters, providing a more realistic picture of reaction kinetics than gas-phase DFT calculations alone.

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods represent a powerful approach where a small, chemically active region of a system (e.g., the reacting molecules) is treated with a high level of theory like DFT, while the surrounding environment (e.g., solvent molecules or a protein) is treated with a more computationally efficient classical force field. acs.org This approach would be ideal for studying the reactions of this compound in a biological context, for instance, its interaction with a target enzyme. The simulation could reveal how the protein environment influences the reaction mechanism and energetics.

While specific MD simulation studies on the reactivity of this compound are not abundant in the literature, the principles have been applied to study the dynamics of elemental selenium and other organoselenium compounds. aip.orgh-brs.de These studies demonstrate the potential of MD to provide valuable insights into the spatiotemporal aspects of selenium chemistry.

Quantitative Structure-Reactivity Relationships (QSAR) in Selenocyanate Chemistry

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. bio-hpc.eu These models are built by developing a mathematical relationship between calculated molecular descriptors and experimentally measured activities.

In the context of selenocyanate chemistry, QSAR could be a valuable tool for predicting the biological activity of novel derivatives without the need for extensive experimental testing. For a series of substituted nitrophenyl selenocyanates, a QSAR model could be developed to predict, for example, their antimicrobial or anticancer activity. researchgate.net

The first step in developing a QSAR model is to generate a set of molecular descriptors for each compound in the series. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.

Table 2: Examples of Molecular Descriptors for QSAR Studies

Descriptor TypeExamples
ConstitutionalMolecular weight, number of atoms, number of rings
TopologicalConnectivity indices, shape indices
GeometricalMolecular surface area, molecular volume
ElectronicDipole moment, HOMO/LUMO energies, atomic charges

Once the descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.gov A study on the chemotherapeutic activity of related alkyl-chalcogens found a strong correlation between the electron density on the chalcogen atom and the compound's efficacy. researchgate.net A similar approach could be applied to a library of nitrophenyl selenocyanate derivatives to identify the key structural features that govern their biological activity. The predictive power of the resulting QSAR model would then be validated using an external set of compounds not used in the model development.

Prediction of Novel Reactivity and Synthetic Pathways

Computational chemistry is increasingly being used not only to understand existing chemistry but also to predict new reactions and design novel synthetic routes. researchgate.net For this compound, computational methods can be employed to explore its potential reactivity with a wide range of reaction partners and under various conditions.

By computationally screening a virtual library of reactants, it is possible to identify promising candidates for novel transformations. For example, DFT calculations could be used to predict the feasibility of cycloaddition reactions involving the selenocyanate group or to explore the potential for this compound to act as a catalyst in certain organic transformations.

Furthermore, computational tools for retrosynthetic analysis can aid in the design of new and more efficient synthetic pathways to this compound and its derivatives. These programs use a database of known chemical reactions and algorithms to work backward from a target molecule to simpler, commercially available starting materials. researchgate.net

The development of computational techniques that can rationally predict modifications to the structure of organoselenium compounds to enhance their specificity and reactivity is an active area of research. researchgate.net By combining quantum chemical calculations with machine learning and artificial intelligence, it may become possible to design novel selenocyanates with tailored properties for specific applications, such as in materials science or medicinal chemistry. nih.govresearchgate.net

Future Perspectives and Research Frontiers in Nitrophenyl Selenocyanate Chemistry

Development of Novel Catalytic Systems Involving Selenium Species Derived from Selenocyanates

The future of catalysis is intrinsically linked to the development of more efficient, selective, and robust systems. Organoselenium compounds, particularly those derived from selenocyanates like p-nitrophenyl selenocyanate (B1200272), are promising candidates for next-generation catalysts.

p-Nitrophenyl selenocyanate often acts as a pre-catalyst, requiring in situ activation to generate the catalytically active species. For instance, in oxidation reactions such as epoxidation, it can be oxidized by agents like hydrogen peroxide to form highly reactive seleninic acid intermediates. Current time information in Bangalore, IN. However, a notable challenge is the observed induction period, or delay in catalytic activity, which is attributed to the slow kinetics of this initial oxidation step. Future research could focus on designing systems that eliminate this lag phase. One explored strategy involves the pre-treatment of the selenocyanate with a reducing agent to generate active selenium species directly, thereby bypassing the slow oxidation pathway. Current time information in Bangalore, IN.

Furthermore, the catalytic efficiency of selenocyanate-derived systems versus their corresponding aryl diselenides is a subject of ongoing investigation, with some conflicting reports. Current time information in Bangalore, IN. Standardized benchmarking under a range of redox conditions is necessary to delineate the optimal applications for each class of catalyst.

Recent studies have highlighted the potential of nitrophenyl selenocyanates in facilitating complex organic transformations. For example, 2-nitrophenyl selenocyanate has been employed as a catalyst in the redox-neutral synthesis of para-aminophenols from N-arylhydroxamic acids. nih.gov The proposed mechanism involves an electrophilic selenium-induced cleavage of the N-O bond, followed by a nih.govrsc.org-sigmatropic rearrangement. nih.gov This showcases a unique mode of catalysis that does not rely on simple redox cycling and opens the door for designing new catalytic transformations based on the electrophilicity of the selenium center in nitrophenyl selenocyanates.

Future work in this area will likely focus on:

Designing Bimetallic or Multifunctional Catalytic Systems: Combining the unique properties of selenium with other metals or organic moieties to achieve synergistic catalytic effects.

Immobilization on Solid Supports: Anchoring selenocyanate-derived catalysts onto solid supports to improve recyclability and ease of separation, aligning with green chemistry principles.

Enantioselective Catalysis: Developing chiral organoselenium catalysts derived from selenocyanates for asymmetric synthesis, a field of high importance in pharmaceuticals and fine chemicals. wikipedia.org

Green Chemistry Approaches in Selenocyanate Synthesis and Applications

The principles of green chemistry—emphasizing atom economy, waste reduction, and the use of sustainable resources—are guiding modern synthetic strategies. The synthesis and application of this compound are being re-evaluated through this lens.

A significant advancement is the development of metal-free protocols for reactions involving selenocyanates. For example, a novel, atom-efficient method for the diarylation of selenocyanate has been developed using diaryliodonium salts. scispace.com This approach avoids the use of transition metal catalysts, which are often costly and can lead to product contamination. The two-step, one-pot sequence for producing diarylselenides from potassium selenocyanate and iodonium (B1229267) salts represents a significant step towards more sustainable organoselenium chemistry.

The direct selenocyanation of C-H bonds is another emerging green strategy, as it bypasses the need for pre-functionalized starting materials like aryl halides or boronic acids, thus increasing atom economy and reducing synthetic steps. rsc.org The use of selenium dioxide and malononitrile (B47326) to achieve direct selenocyanation of aryl ketones is an example of this efficient approach. researchgate.net

The choice of solvent is also a key consideration in green chemistry. Researchers are exploring the use of more environmentally benign solvents for reactions involving selenocyanates. A notable example is the one-pot synthesis of alkynyl selenides from alkyl selenocyanates and terminal alkynes in polyethylene (B3416737) glycol (PEG 200), a recyclable and biodegradable solvent. nih.gov This method also proceeds under an oxygen atmosphere, avoiding the need for inert conditions often required in organometallic reactions. nih.gov

Future research in green selenocyanate chemistry will likely prioritize:

Catalyst-Free Reactions: Expanding the scope of reactions that can proceed efficiently without any catalyst.

Flow Chemistry: Adapting one-pot and multicomponent reactions involving selenocyanates to continuous flow systems for safer and more scalable production.

Bio-based Solvents: Investigating the use of other green solvents, such as glycerol (B35011) or ionic liquids, for selenocyanate chemistry.

Exploration of New Reactivity Modes and Synthetic Transformations

The reactivity of this compound is rich and continues to be explored for novel synthetic applications. The electron-withdrawing nitro group significantly influences the electrophilicity of the selenium atom, making it a versatile reagent for various transformations.

The selenocyanate group (-SeCN) is an excellent synthon that can be readily converted into other selenium functionalities. nih.gov For instance, reduction of aryl selenocyanates with reagents like sodium borohydride (B1222165) or potassium hydroxide (B78521) can generate the corresponding nucleophilic selenolates (ArSe⁻). rsc.org These in situ generated selenolates are powerful nucleophiles for synthesizing a wide range of unsymmetrical selenides.

Conversely, the selenium atom in this compound is sufficiently electrophilic to react with nucleophiles. This electrophilicity is central to its catalytic activity in reactions like the previously mentioned aminophenol synthesis, which proceeds via a nih.govrsc.org-sigmatropic rearrangement initiated by the selenium electrophile. nih.gov It also drives the synthesis of heterocyclic compounds. For example, this compound undergoes nucleophilic substitution at the selenium atom when reacted with certain thiaselenole derivatives to form five-membered heterocycles. Current time information in Bangalore, IN. Similarly, reaction with hydrazonoyl bromides provides access to selenadiazole derivatives. mdpi.com

The nitroaryl moiety also plays a crucial role in other transformations. In selenoxide eliminations, which are important for creating carbon-carbon double bonds, o-nitrophenyl selenocyanate is often the reagent of choice. mdpi.com The electronic properties of the nitro-substituted ring are believed to facilitate the syn-elimination pathway of the corresponding selenoxide intermediate.

Future research will likely uncover new reactivity patterns by:

Harnessing Photoredox Catalysis: Using visible light to induce novel single-electron transfer (SET) pathways, potentially accessing new radical-based transformations of selenocyanates.

Frustrated Lewis Pair (FLP) Chemistry: Exploring the activation of the Se-CN bond using sterically hindered Lewis acids and bases to generate unique reactive species.

Computational Modeling: Employing DFT calculations to predict and understand new reaction pathways and the regioselectivity of reactions involving this compound. Current time information in Bangalore, IN.

Interdisciplinary Research with Materials Science (e.g., Organoselenium Materials)

The intersection of organoselenium chemistry and materials science presents a frontier for developing novel functional materials. Selenium-containing polymers are gaining attention due to their unique optical and electronic properties, including high refractive indices, photoconductivity, and redox-responsiveness. rsc.orgresearchgate.net

The selenocyanate functional group is a versatile handle for incorporating selenium into larger molecular architectures and polymers. nih.gov this compound, with its defined reactivity, can serve as a key building block or monomer for such materials. The synthesis of selenium-containing polymers can be achieved through various methods, including the polymerization of selenium-containing monomers or the post-polymerization modification of existing polymers with selenium moieties. rsc.org

For example, the reaction of this compound to form diselenides can be a pathway to creating dynamic polymer networks. Diselenide bonds are known to be dynamic, capable of reversible cleavage and reformation under various stimuli like light or redox agents. This property can be harnessed to create self-healing materials, stimuli-responsive drug delivery systems, or recyclable polymers.

Furthermore, the integration of selenium into conjugated polymer backbones is a strategy for tuning their electronic properties for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The synthesis of poly(3,4-ethylenedioxyselenophene) (PEDOS), a highly conductive polyselenophene, highlights the potential of organoselenium compounds in this field. nih.gov The reactivity of this compound could be exploited to synthesize novel selenophene-based monomers or to functionalize existing conductive polymers.

Future directions in this interdisciplinary area include:

Redox-Active Polymers: Synthesizing polymers containing nitrophenyl selenide (B1212193) or diselenide units derived from this compound to create materials for sensors or smart coatings that respond to redox stimuli.

High Refractive Index Materials: Incorporating the heavy selenium atom into polymers to develop new materials for lenses, optical adhesives, and advanced display technologies.

Semiconducting Materials: Designing and synthesizing novel selenium-containing small molecules and polymers for use as active components in electronic devices.

Advancements in Biochemical Probe Development through Mechanistic Understanding (excluding specific biological effects or clinical data)

The development of chemical probes to study biological systems requires a deep understanding of the underlying chemical mechanisms. The redox activity of the selenium atom in compounds like this compound provides a chemical basis for the design of probes that can report on the redox environment within a cell.

The core mechanism relies on the ability of the selenium center to undergo oxidation and reduction. researchgate.net Selenocyanates can be reduced by biological thiols, such as glutathione (B108866) (GSH), to form a selenol (RSeH) or a selenolate anion (RSe⁻). benthamscience.com These reduced selenium species are highly reactive and can participate in further redox reactions.

For instance, a key reaction pathway involves the catalytic oxidation of thiols. The generated selenol can react with molecular oxygen or other cellular oxidants to produce reactive oxygen species (ROS), such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), while regenerating a higher oxidation state selenium species (e.g., a seleninic acid or a diselenide). researchgate.netbenthamscience.com This catalytic cycle, where the selenium compound shuttles between reduced and oxidized states, is fundamental.

This redox cycling chemistry can be harnessed for probe development. A probe molecule could be designed where a fluorescent or colorimetric reporter group is attached to the this compound core. The probe might be "off" in its selenocyanate form and "turn on" upon reaction with a specific analyte (e.g., a thiol or an oxidant) that triggers a change in the selenium oxidation state, leading to a conformational change or electronic shift that activates the reporter.

Advancements in this field will depend on:

Tuning Redox Potentials: Modifying the substituents on the aromatic ring to fine-tune the redox potential of the selenium center, allowing for the design of probes that are selective for specific redox events or analytes.

Mechanistic Elucidation: Using advanced spectroscopic and computational methods to gain a more precise understanding of the intermediates and kinetics of the reactions between selenocyanates and biological molecules.

Developing Ratiometric Probes: Designing probes that exhibit a shift in their emission or absorption wavelength upon reaction, rather than a simple on/off response, which allows for more quantitative and reliable measurements.

By focusing on these fundamental chemical principles, researchers can continue to develop sophisticated molecular tools based on the this compound scaffold for exploring complex chemical environments.

Q & A

Q. What are the established synthetic routes for p-nitrophenyl selenocyanate, and how do reaction conditions influence yield and purity?

Methodological Answer: p-Nitrophenyl selenocyanate is synthesized via nucleophilic substitution reactions. A common approach involves reacting p-nitroaniline-derived intermediates (e.g., p-bromonitrobenzene) with selenocyanate salts (e.g., KSeCN) in polar aprotic solvents like dimethylformamide (DMF) under reflux. Yield optimization requires precise control of stoichiometry, temperature (typically 80–100°C), and reaction time (6–12 hours). Post-synthesis, purification via recrystallization (e.g., using ethanol) and characterization by elemental analysis, IR (C≡Se stretch at ~650–700 cm⁻¹), and NMR (¹H: aromatic protons at δ 7.5–8.5 ppm; ³¹P NMR if phosphorylated intermediates are used) are critical . Conflicting reports on byproduct formation (e.g., diselenides) suggest monitoring reaction progress via TLC or GC-MS to assess purity .*

Q. How is this compound characterized spectroscopically, and what spectral markers distinguish it from analogous thiocyanates?

Methodological Answer: Key spectral identifiers include:

  • IR spectroscopy : The C≡Se stretching vibration (~650–700 cm⁻¹) is distinct from C≡S (~700–750 cm⁻¹) in thiocyanates.
  • ¹H NMR : Aromatic protons adjacent to the nitro group resonate as doublets near δ 8.0–8.5 ppm, with coupling constants (J = 8–9 Hz) reflecting para-substitution.
  • ³¹P NMR (if applicable): Phosphorus-containing derivatives (e.g., dithiophosphate complexes) show shifts at δ 80–100 ppm, indicating monodentate vs. bidentate coordination .
  • Mass spectrometry : Molecular ion peaks at m/z 228 (M⁺ for C₇H₄N₂O₂Se) confirm the molecular formula .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer: The compound is soluble in polar organic solvents (e.g., DMSO, DMF) but hydrolytically unstable in aqueous alkaline conditions (pH > 9), decomposing to p-nitrophenol and selenide ions. Stability studies using HPLC or UV-Vis spectroscopy (monitoring absorbance at λ ~400 nm for nitro groups) reveal degradation half-lives of <24 hours at pH 10 and 25°C. For long-term storage, anhydrous conditions and temperatures ≤4°C are recommended .

Advanced Research Questions

Q. How does this compound participate in catalytic cycles, and what challenges arise in its use as a selenium-transfer reagent?

Methodological Answer: In oxidation reactions (e.g., epoxidation), p-nitrophenyl selenocyanate acts as a pre-catalyst, requiring activation by oxidants like H₂O₂ to form reactive seleninic acid intermediates. However, induction periods (delays in catalytic activity) are observed due to slow oxidation kinetics. Pre-treatment with reducing agents (e.g., triphenylphosphine) eliminates induction by generating active selenium species in situ. Competitive pathways (e.g., diselenide formation) must be suppressed via stoichiometric control and inert atmospheres .

Q. What mechanistic insights explain the regioselectivity of this compound in heterocyclic synthesis?

Methodological Answer: In reactions with thiaselenole derivatives, p-nitrophenyl selenocyanate undergoes nucleophilic substitution at the selenium atom, favoring five-membered heterocycles (e.g., 1,3-thiaselenol-2-ylmethyl selenocyanate) over six-membered analogs. Low-temperature NMR studies (e.g., 0°C) reveal transient intermediates (e.g., seleniranium ions), while DFT calculations support a kinetically controlled pathway driven by steric hindrance and electron-withdrawing nitro groups .

Q. How does this compound interact with biological targets, and what contradictions exist in its reported pharmacological activity?

Methodological Answer: In vitro studies show inhibition of PI3K/Akt pathways (IC₅₀ ~10–50 µM) via selenocyanate-mediated redox modulation. However, conflicting data arise from its dual role as a pro-oxidant (inducing apoptosis in cancer cells) and antioxidant (protecting normal cells). Dose-response assays (MTT/WST-1) and ROS quantification (DCFH-DA probes) are critical to delineate context-dependent effects. Comparative studies with benzyl selenocyanate highlight structural dependencies in tumorigenesis inhibition .

Q. What analytical challenges arise in quantifying this compound in environmental matrices, and how are they resolved?

Methodological Answer: Environmental detection (e.g., in algal cultures or wastewater) is complicated by low volatility and matrix interference. Solid-phase extraction (C18 cartridges) coupled with LC-ICP-MS (inductively coupled plasma mass spectrometry) achieves detection limits of 0.1 ppb. For speciation studies, X-ray absorption spectroscopy (XAS) distinguishes selenocyanate from selenite/selenate based on Se K-edge energies (~12,658 eV) .

Q. How do computational models (e.g., DFT, QSAR) predict the reactivity and toxicity of this compound derivatives?

Methodological Answer: Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electrophilic selenium centers, predicting reaction sites in Michael additions. QSAR models correlate nitro group electronegativity with acute toxicity (LC₅₀ in Daphnia magna: ~2–5 mg/L). Machine learning (e.g., random forest regression) optimizes adsorption efficiency on Mg-Fe-LDH nanomaterials by training on datasets of pH, dosage, and SeCN⁻ concentration .

Contradictions and Open Research Problems

  • Ecotoxicity : While p-nitrophenyl selenocyanate inhibits bacterial growth (e.g., LHVE strain LC₅₀ = 15 µM), algae (Chlorella vulgaris) release selenocyanate into water, complicating its use in bioremediation .
  • Catalytic Efficiency : Conflicting reports on its efficacy vs. aryl diselenides highlight the need for standardized benchmarking under varied redox conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.